Cas no 1379319-73-9 (3'-Ethynyl-[1,1'-biphenyl]-3-amine)
3'-Ethynyl-[1,1'-biphenyl]-3-amine Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL11353949
- 3'-Ethynyl-[1,1'-biphenyl]-3-amine
- 1379319-73-9
- [1,1'-Biphenyl]-3-amine, 3'-ethynyl-
-
- Inchi: 1S/C14H11N/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(15)10-13/h1,3-10H,15H2
- InChI Key: RSDJSMFPOYAEAA-UHFFFAOYSA-N
- SMILES: NC1=CC=CC(=C1)C1C=CC=C(C#C)C=1
Computed Properties
- Exact Mass: 193.089149355g/mol
- Monoisotopic Mass: 193.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.12±0.1 g/cm3(Predicted)
- Boiling Point: 389.7±35.0 °C(Predicted)
- pka: 4.20±0.10(Predicted)
3'-Ethynyl-[1,1'-biphenyl]-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12147188-1g |
3'-Ethynyl-[1,1'-biphenyl]-3-amine |
1379319-73-9 | 95+% | 1g |
$545 | 2024-07-23 |
3'-Ethynyl-[1,1'-biphenyl]-3-amine Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on 3'-Ethynyl-[1,1'-biphenyl]-3-amine
3'-Ethynyl-[1,1'-biphenyl]-3-amine: A Comprehensive Overview
The compound 3'-Ethynyl-[1,1'-biphenyl]-3-amine (CAS No. 1379319-73-9) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of biaryl amines, which are widely studied for their unique electronic properties and structural versatility. The presence of the ethynyl group (-C≡CH) at the 3' position of the biphenyl system introduces interesting reactivity and functionalization opportunities, making it a valuable substrate for further chemical modifications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 3'-Ethynyl-[1,1'-biphenyl]-3-amine through a variety of routes. One prominent approach involves the coupling of aryl halides with terminal alkynes in the presence of palladium catalysts, followed by selective amination. This method not only ensures high yields but also allows for precise control over the regiochemistry of the product. Researchers have also explored alternative strategies, such as Suzuki-Miyaura cross-coupling reactions and transition-metal-mediated cyclizations, to construct this compound with enhanced efficiency.
The electronic properties of 3'-Ethynyl-[1,1'-biphenyl]-3-amine make it an attractive candidate for applications in organic electronics. The conjugated π-system formed by the biphenyl and ethynyl groups facilitates charge transport, which is crucial for devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent studies have demonstrated that incorporating this compound into thin-film transistor architectures can significantly improve device performance by enhancing carrier mobility and reducing operational voltages.
In addition to its electronic applications, 3'-Ethynyl-[1,1'-biphenyl]-3-amine has shown promise in medicinal chemistry. Its ability to act as a scaffold for bioactive molecules has led to its exploration as a potential lead compound in drug discovery programs targeting various diseases. For instance, researchers have investigated its role as a modulator of G-protein coupled receptors (GPCRs), which are critical targets for numerous therapeutic agents. The unique combination of steric and electronic properties in this molecule enables it to interact with these receptors in ways that traditional small-molecule ligands cannot.
The versatility of 3'-Ethynyl-[1,1'-biphenyl]-3-amine extends to its use as a building block in supramolecular chemistry. Its ability to form self-assembled structures through non-covalent interactions such as π-π stacking and hydrogen bonding has been leveraged to create functional materials with tailored properties. For example, recent work has focused on using this compound as a component in stimuli-responsive gels and liquid crystals, which have applications in sensing and drug delivery systems.
Looking ahead, ongoing research is exploring the potential of 3'-Ethynyl-[1,1'-biphenyl]-3-amine in emerging areas such as bioorthogonal chemistry and click reactions. These studies aim to develop novel methods for site-specific functionalization of biomolecules, opening new avenues for biotechnology and personalized medicine. Furthermore, its role in catalysis is being investigated, with particular emphasis on its ability to act as a ligand or catalyst support in transition-metal-mediated reactions.
In conclusion, 3'-Ethynyl-[1,1'-biphenyl]-3-amine (CAS No. 1379319-73-9) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure and reactivity continue to inspire innovative research directions, making it an essential molecule for both academic and industrial pursuits.
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